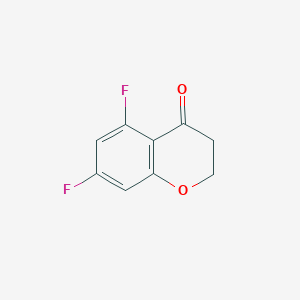
5,7-Difluorochroman-4-one
Übersicht
Beschreibung
5,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 . It is used as a reagent in the preparation of tetrazolinone compounds and as pest control agents .
Synthesis Analysis
The synthesis of 5,7-Difluorochroman-4-one involves taking it as a substrate and performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system .Molecular Structure Analysis
The molecular structure of 5,7-Difluorochroman-4-one is characterized by a chroman ring (a benzene ring fused to a heterocyclic dihydropyran ring) with two fluorine atoms at positions 5 and 7 and a ketone functional group at position 4 .Chemical Reactions Analysis
5,7-Difluorochroman-4-one can undergo an asymmetric reduction reaction to produce ®-5,7-difluorochroman-4-ol . This reaction is catalyzed by ketoreductase in the presence of a coenzyme .Physical And Chemical Properties Analysis
5,7-Difluorochroman-4-one is a solid at room temperature. It has a molecular weight of 184.14 and a boiling point of 283°C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm3 and a flash point of 121.1±22.2 °C .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Chroman-4-one derivatives, including “5,7-Difluorochroman-4-one”, are a significant structural entity in the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .
- These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
- The specific methods of application or experimental procedures vary widely depending on the specific research context and the type of medicinal compound being synthesized .
- The outcomes of these studies have led to the development of a variety of medicinal compounds with diverse biological and pharmaceutical activities .
-
Synthesis of Chiral Drugs
- “5,7-Difluorochroman-4-one” has been used in the synthesis of chiral drugs.
- The specific methods of application or experimental procedures would depend on the specific chiral drug being synthesized.
- The outcomes of these studies have contributed to the development of new chiral drugs.
-
Synthesis of Agrochemicals
- “5,7-Difluorochroman-4-one” has also been used in the synthesis of agrochemicals.
- The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized.
- The outcomes of these studies have contributed to the development of new agrochemicals.
-
Synthesis of Fluorinated Compounds
- “5,7-Difluorochroman-4-one” has been used in the synthesis of fluorinated compounds.
- The specific methods of application or experimental procedures would depend on the specific fluorinated compound being synthesized.
- The outcomes of these studies have contributed to the development of new fluorinated compounds.
-
Preparation of Tetrazolinone Compounds
- “5,7-Difluorochroman-4-one” is used as a reagent in the preparation of tetrazolinone compounds .
- These compounds are used as pest control agents .
- The specific methods of application or experimental procedures would depend on the specific tetrazolinone compound being synthesized .
- The outcomes of these studies have contributed to the development of new pest control agents .
-
Cosmetic Preparations
- Chromanone derivatives, including “5,7-Difluorochroman-4-one”, are used as active compounds in cosmetic preparations .
- They are used for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .
- The specific methods of application or experimental procedures would depend on the specific cosmetic preparation .
- The outcomes of these studies have contributed to the development of new cosmetic preparations .
-
Preparation of Tetrazolinone Compounds
- “5,7-Difluorochroman-4-one” is used as a reagent in the preparation of tetrazolinone compounds .
- These compounds are used as pest control agents .
- The specific methods of application or experimental procedures would depend on the specific tetrazolinone compound being synthesized .
- The outcomes of these studies have contributed to the development of new pest control agents .
-
Research and Development
Safety And Hazards
The safety information for 5,7-Difluorochroman-4-one indicates that it should be stored in a dry room at normal temperature . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
5,7-difluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRCPGUGZXUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676391 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluorochroman-4-one | |
CAS RN |
844648-22-2 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


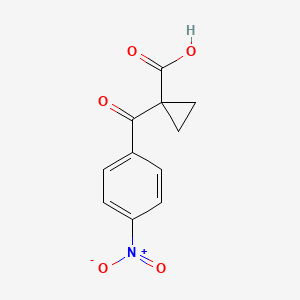
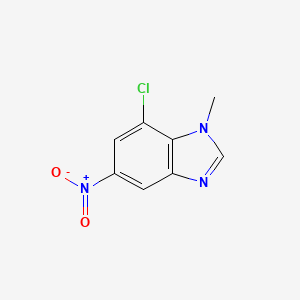
![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
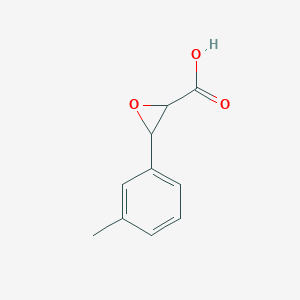
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
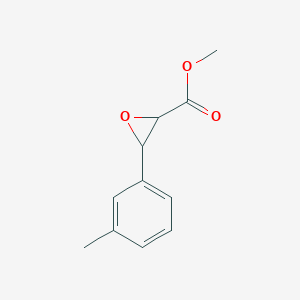
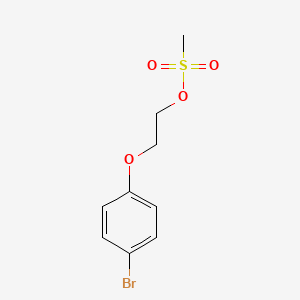
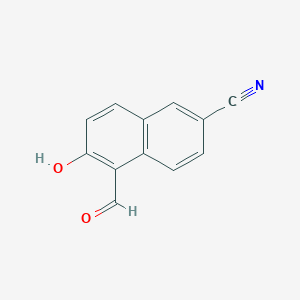
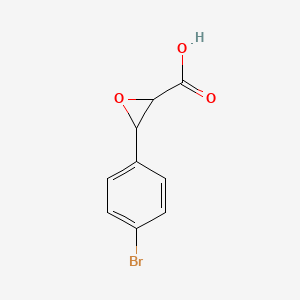
![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)